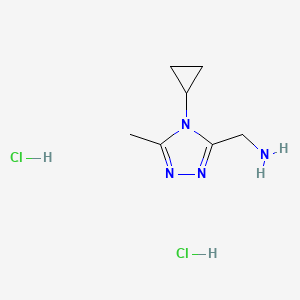
Acétate de (1-benzyl-4-fluoropipéridin-3-yl)méthyle
Vue d'ensemble
Description
“(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate” is a chemical compound with the molecular formula C15H20FNO2 . It is related to “(1-Benzyl-4-fluoropiperidin-3-YL)methanol”, which has the molecular formula C13H18FNO .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code and SMILES string. For “(1-Benzyl-4-fluoropiperidin-3-YL)methanol”, the InChI code is1S/C13H18FNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 . The SMILES string is C1CN(CC(C1F)CO)CC2=CC=CC=C2 . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The molecular weight of “(1-Benzyl-4-fluoropiperidin-3-YL)methanol” is 223.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 . The exact mass is 223.137242360 g/mol . The topological polar surface area is 23.5 Ų . It has a complexity of 206 .Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés de la pipéridine, y compris des composés comme l’acétate de (1-benzyl-4-fluoropipéridin-3-yl)méthyle, sont souvent explorés pour leur potentiel pharmaceutique. Ils peuvent être étudiés pour leur activité biologique et leur potentiel en tant que blocs de construction dans la découverte et le développement de médicaments .
Propriétés chimiques et disponibilité
Le composé est disponible à l’achat auprès de divers fournisseurs de produits chimiques, ce qui indique son utilisation dans la recherche et le développement au sein des laboratoires de chimie. Les fournisseurs fournissent des documents techniques, des fiches de données de sécurité (FDS) et d’autres ressources qui soutiennent son utilisation dans les études scientifiques .
Mécanisme D'action
The mechanism of action of (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate is not completely understood. However, it is believed that (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate acts as a catalyst in the synthesis of various compounds by increasing the rate of the reaction. Additionally, it is believed that (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate acts as a bioactive molecule by binding to certain enzymes and receptors in the body and modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate are not completely understood. However, it has been shown to have an effect on the activity of certain enzymes and receptors in the body. Additionally, it has been shown to have an effect on the metabolism of certain drugs, as it can be used to modify their properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate in lab experiments include its high yields, its versatility, and its ability to act as a catalyst and bioactive molecule. The limitations of using (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate in lab experiments include its potential toxicity and its potential to cause adverse reactions when used in high concentrations.
Orientations Futures
The future directions for (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its potential applications in medicinal chemistry and pharmaceutical synthesis is needed. Additionally, research into the potential for (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate to be used as a therapeutic agent is needed. Finally, research into the potential for (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate to be used as a diagnostic tool is needed.
Safety and Hazards
Propriétés
IUPAC Name |
(1-benzyl-4-fluoropiperidin-3-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-12(18)19-11-14-10-17(8-7-15(14)16)9-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEKHZVBALBRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(CCC1F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate](/img/structure/B1377513.png)
![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)





![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)




